4,6-Dihydroxy-2,3-dimethylbenzaldehyde
Description
Nomenclature and Structural Context within Benzylaldehyde Chemistry
4,6-Dihydroxy-2,3-dimethylbenzaldehyde is systematically named according to IUPAC nomenclature, which clearly defines the positions of its functional groups on the benzene (B151609) ring. The structure consists of a benzaldehyde (B42025) core, which is a benzene ring substituted with a formyl group (-CHO). In addition to this primary functional group, the compound features two hydroxyl (-OH) groups at positions 4 and 6, and two methyl (-CH₃) groups at positions 2 and 3.
The specific arrangement of these substituents distinguishes it from its isomers, such as 2,4-Dihydroxy-3,6-dimethylbenzaldehyde (B1201489) and 4-Hydroxy-3,5-dimethylbenzaldehyde, each of which exhibits different chemical and physical properties due to the varied electronic and steric environments around the aromatic ring. The CAS Registry Number for this compound is 2990-31-0, and its molecular formula is C₉H₁₀O₃. ndclist.comchemindex.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2990-31-0 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
Historical Perspectives on Discovery and Early Characterization Efforts
Detailed historical accounts of the specific discovery and initial characterization of this compound are not extensively documented in readily available literature. Much of the early research in this area focused on a variety of substituted benzaldehydes, often without a singular focus on this particular isomer.
A significant publication in the broader field of hydroxy- and methoxy-substituted benzaldehydes is a 1949 paper by A. Robertson and W. B. Whalley in the Journal of the Chemical Society. While this paper describes the synthesis of a related isomer, 2,4-Dihydroxy-5,6-dimethylbenzaldehyde, it is sometimes cited in the context of the synthesis of this compound, leading to some ambiguity in the historical record. chemicalbook.com
A documented synthetic method for this compound reports a melting point of 196°C for the resulting product. chemicalbook.com This synthesis involves the reaction of 2,3-dimethyl-5-hydroxyphenol with zinc cyanide and gaseous hydrochloric acid. chemicalbook.com However, a comprehensive and undisputed early characterization dossier for this specific compound remains elusive in major chemical databases.
Significance in Natural Product Chemistry and Synthetic Organic Chemistry
The significance of this compound is primarily rooted in its role as a chemical intermediate in synthetic organic chemistry. There is currently no substantial evidence to suggest that this compound is a naturally occurring compound. While related isomers, such as 2,4-Dihydroxy-3,6-dimethylbenzaldehyde, have been identified in various fungi and plants, the same has not been reported for the 4,6-dihydroxy-2,3-dimethyl isomer. nih.gov
In the realm of synthetic organic chemistry, substituted benzaldehydes are valuable precursors for the synthesis of more complex molecules. The presence of hydroxyl and formyl groups on the aromatic ring of this compound allows for a variety of chemical transformations. The hydroxyl groups can be alkylated or acylated, and the aldehyde can undergo reactions such as oxidation, reduction, and condensation to build more elaborate molecular architectures. However, specific, large-scale applications or its use as a key building block in the synthesis of prominent pharmaceuticals or materials are not widely reported in the scientific literature. Its utility appears to be more specialized, likely within targeted research programs.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | chemindex.com |
| Molecular Weight | 166.17 g/mol | chemindex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydroxy-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-6(2)8(11)3-9(12)7(5)4-10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYIUJTJNQJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291789 | |
| Record name | Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2990-31-0 | |
| Record name | 5-Methylorcylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dihydroxy 2,3 Dimethylbenzaldehyde
Classical Chemical Synthesis Approaches
Traditional organic synthesis provides a robust toolbox for the functionalization of aromatic rings. For 4,6-dihydroxy-2,3-dimethylbenzaldehyde, methods involving electrophilic aromatic substitution and oxidation of precursors are prominent.
Gattermann-Koch and Related Formylation Reactions for Aromatic Ring Functionalization
The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, is typically not effective for phenol (B47542) or phenol ether substrates. wikipedia.org However, a closely related method, the Gattermann reaction, is well-suited for formylating highly activated aromatic rings like phenols. wikipedia.org A documented synthesis of this compound utilizes a variation of the Gattermann reaction. chemicalbook.com
In this procedure, the precursor 2,3-dimethyl-5-hydroxyphenol is treated with zinc cyanide (Zn(CN)₂) and gaseous hydrochloric acid (HCl) in an anhydrous diethyl ether solvent. chemicalbook.com The Zn(CN)₂ reacts with HCl to generate the necessary hydrogen cyanide (HCN) in situ, which makes the process safer than handling gaseous HCN directly. wikipedia.org The HCl also activates the cyanide to form an electrophilic species which then attacks the electron-rich phenol ring. The resulting iminium intermediate is subsequently hydrolyzed to yield the final aldehyde product. chemicalbook.com The strong activating and ortho-, para-directing effects of the hydroxyl group on the precursor guide the formylation to the desired position.
Oxidation Pathways of Corresponding Dimethylphenols and Benzyl (B1604629) Alcohols
Oxidation reactions offer an alternative route to benzaldehydes. This can involve the oxidation of a methyl group on an appropriately substituted precursor or the oxidation of a corresponding benzyl alcohol.
One potential pathway is the selective oxidation of a trimethylphenol derivative. For instance, the oxidation of 2,4,6-trimethylphenol (B147578) to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) has been achieved using catalytic amounts of copper(II) chloride (CuCl₂), potassium carbonate (K₂CO₃), and hydrogen peroxide (H₂O₂). researchgate.net A similar strategy could theoretically be applied to a precursor like 2,3,6-trimethyl-4-hydroxyphenol to yield the target compound. Catalytic oxidation of toluene (B28343) to benzaldehyde (B42025) using various metal catalysts is a well-studied industrial process, often proceeding through a benzyl alcohol intermediate. nih.govmdpi.comnih.govtsijournals.com
Alternatively, and more directly, the target aldehyde can be synthesized by the oxidation of its corresponding alcohol, 4,6-dihydroxy-2,3-dimethylbenzyl alcohol. Primary alcohols can be oxidized to aldehydes using a variety of reagents. libretexts.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are specifically designed to stop the oxidation at the aldehyde stage, preventing over-oxidation to a carboxylic acid. libretexts.org
Multi-step Synthesis from Precursors such as 4,5-Dimethylresorcinol (B1198896)
Complex substituted aromatic compounds often require multi-step synthetic sequences to install the functional groups in the correct positions. One of the primary precursors for this compound is 4,5-dimethylresorcinol (also known as 2,3-dimethyl-1,5-dihydroxybenzene). chemicalbook.com
The synthesis starting from 2,3-dimethyl-5-hydroxyphenol (a derivative of 4,5-dimethylresorcinol) via the Gattermann-type reaction is a prime example of a multi-step process where the precursor itself must first be synthesized. chemicalbook.com The synthesis of other complex substituted benzaldehydes has been shown to start from non-aromatic precursors, involving steps like cyclization and aromatization followed by a series of functional group interconversions such as formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to build the final substituted aromatic ring. whiterose.ac.uk This highlights the modular nature of organic synthesis in constructing such target molecules.
Regioselectivity and Yield Optimization in Synthetic Protocols
Achieving high regioselectivity and yield is crucial for an efficient synthetic protocol. In the synthesis of this compound, the directing effects of the substituents on the aromatic ring are paramount.
In the Gattermann-type formylation of 2,3-dimethyl-5-hydroxyphenol, the powerful activating and ortho,para-directing hydroxyl group, combined with the steric influence of the two adjacent methyl groups, effectively channels the incoming formyl group to the C4 position, which is para to the hydroxyl group. chemicalbook.com This inherent electronic and steric guidance leads to high regioselectivity. The reported yield for this specific transformation is 71%, which is considered a good yield for this type of electrophilic aromatic substitution. chemicalbook.com In other systems, regioselectivity can be controlled by using protecting groups to block more reactive sites, directing the reaction to the desired position before deprotection. mdpi.com Optimization of reaction conditions such as temperature, catalyst loading, and reaction time is standard practice to maximize conversion and selectivity. researchgate.netnih.gov
Synthetic Route Summary
| Precursor | Key Reagents | Reaction Type | Reported Yield | Reference |
|---|---|---|---|---|
| 2,3-Dimethyl-5-hydroxyphenol | Zn(CN)₂, HCl, Diethyl Ether | Gattermann-type Formylation | 71% | chemicalbook.com |
| 4,6-Dihydroxy-2,3-dimethylbenzyl alcohol | PCC or DMP | Alcohol Oxidation | Not Reported | libretexts.org |
| 2,3,6-Trimethyl-4-hydroxyphenol | CuCl₂, H₂O₂ | Methyl Group Oxidation (Proposed) | Not Reported | researchgate.net |
Enzymatic and Biocatalytic Synthesis Routes
In response to the growing demand for sustainable and "green" chemistry, biocatalysis has emerged as a powerful alternative to traditional synthetic methods. mdpi.com The use of isolated enzymes or whole microbial cells can offer high selectivity under mild reaction conditions, often avoiding the need for harsh reagents and protecting groups. chemrxiv.orgrsc.org
Microbial Transformation and Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes entire microorganisms (like bacteria or yeast) that have been selected or genetically engineered to perform specific chemical transformations. nih.govumich.edu This approach is often more cost-effective than using isolated enzymes as it bypasses the need for laborious protein purification. chemrxiv.orgumich.edu
For the synthesis of this compound, a hypothetical biocatalytic route could involve the selective oxidation of a methyl group from a suitable precursor. For example, an engineered strain of bacteria, such as E. coli or Pseudomonas, could be developed to express enzymes like monooxygenases or dioxygenases. chemrxiv.org These enzymes are capable of hydroxylating aromatic C-H bonds or oxidizing methyl groups to aldehydes. rsc.org An engineered E. coli strain has been successfully used for the synthesis of (R)-phenylacetylcarbinol from benzaldehyde and pyruvate, demonstrating the potential of whole-cell systems to handle aromatic aldehydes. mdpi.com Challenges in such systems include preventing the over-oxidation of the desired aldehyde to the corresponding carboxylic acid or its reduction to an alcohol, which often requires the deletion of genes encoding for competing aldehyde dehydrogenases or reductases. mdpi.comchemrxiv.org
Key Enzymes in Biocatalytic Aldehyde Synthesis
| Enzyme Class | Function | Cofactor (if any) | Relevance |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidizes alcohols to aldehydes. | NAD(P)⁺ | Could oxidize 4,6-dihydroxy-2,3-dimethylbenzyl alcohol. chemrxiv.org |
| Monooxygenase/Dioxygenase | Can hydroxylate C-H bonds or oxidize alkyl side chains. | Varies (e.g., FAD, Heme) | Could oxidize a methyl group on a precursor phenol. rsc.orgnih.gov |
| Alcohol Oxidase | Oxidizes alcohols to aldehydes, producing H₂O₂. | FAD | Alternative to ADHs for alcohol oxidation. chemrxiv.org |
Enzyme Characterization and Reaction Mechanisms in Aldehyde Formation
The formation of aldehydes through enzymatic pathways is a growing field of interest in biocatalysis. Several enzyme families are known to catalyze the production of aldehydes from various precursors. While specific enzymatic synthesis of this compound is not extensively documented, the characterization of general aldehyde-forming enzymes provides a foundation for potential biocatalytic routes.
Carboxylic Acid Reductases (CARs): CARs (EC 1.2.1.30) are large, complex enzymes that catalyze the one-step reduction of carboxylic acids to their corresponding aldehydes. mdpi.com The reaction mechanism involves the initial activation of the carboxylic acid by adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate. mdpi.com This intermediate is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to release the final aldehyde product. mdpi.comnih.gov A key characteristic of CARs is their dependence on these cofactors, which often requires implementing cofactor recycling systems for efficient cell-free applications. nih.gov
Aldehyde Oxidoreductases (AORs): AORs (EC 1.2.99.6) are capable of catalyzing the reversible reaction between a carboxylate and an aldehyde. nih.gov These enzymes typically have a broad substrate spectrum, accepting short-chain, branched-chain, and aromatic aldehydes and their corresponding acids. nih.gov Unlike CARs, their mechanism does not necessarily depend on ATP and NADPH.
Other Relevant Enzymes:
Alcohol Oxidases (AOX): These enzymes (EC 1.1.3.13) oxidize primary alcohols to aldehydes. However, the reaction can often proceed further to the carboxylic acid. nih.gov They are classified into families like the glucose-methanol-choline (GMC) oxidase family and the vanillyl-alcohol oxidase (VAO) family. nih.gov
P450 Monooxygenases: Cytochrome P450 enzymes can catalyze a wide range of oxidative reactions. nih.gov While they typically oxidize aldehydes to carboxylic acids, some have been implicated in decarbonylase reactions, converting aldehydes into alkanes and formic acid. nih.gov
Diamine Oxidases (DAO): DAO (EC 1.4.3.22) enzymes are involved in the production of aldehydes from primary amines. mdpi.com
Table 2: General Characteristics of Aldehyde-Forming Enzyme Families
| Enzyme Family | EC Number | Typical Substrate | Cofactors | Key Mechanistic Feature | Source |
| Carboxylic Acid Reductases (CARs) | 1.2.1.30 | Carboxylic Acids | ATP, NADPH | Two-step process: adenylation followed by reduction | mdpi.comnih.gov |
| Aldehyde Oxidoreductases (AORs) | 1.2.99.6 | Carboxylic Acids / Aldehydes | Varies (e.g., Molybdenum cofactor) | Reversible oxidation/reduction | nih.govacs.org |
| Alcohol Oxidases (AOX) | 1.1.3.13 | Primary Alcohols | FAD | Oxidation of alcohol to aldehyde, may over-oxidize | nih.gov |
| Diamine Oxidases (DAO) | 1.4.3.22 | Primary Amines | Copper, Topaquinone | Oxidative deamination | mdpi.com |
The mechanism of aldehyde formation is highly dependent on the enzyme class. For instance, in CARs, the enzyme structure includes an adenylation domain for substrate activation and a reductase domain for the final reduction step. mdpi.com For AORs that contain a molybdenum cofactor, the proposed mechanism for oxidizing N-containing heterocyclic compounds can be a concerted process involving proton and hydride transfers. acs.org
Optimization of Enzymatic Reaction Conditions for this compound Production
The efficient production of a target molecule like this compound via enzymatic synthesis relies heavily on the optimization of various reaction parameters. While specific data for this compound is limited, general principles of biocatalytic process optimization can be applied.
Key Parameters for Optimization:
pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity and stability. For example, a study on enzymes from the thermoacidophilic bacterium Sulfobacillus acidophilus showed one enzyme having an optimum temperature of 50°C. nih.gov Deviations from these optima can lead to a significant loss of catalytic efficiency or enzyme denaturation.
Substrate and Enzyme Concentration: The concentration of the substrate (e.g., a corresponding carboxylic acid for a CAR) and the enzyme itself must be optimized to ensure maximum reaction velocity without causing substrate inhibition or unnecessary cost.
Cofactor Regeneration: For enzymes like CARs that require stoichiometric amounts of expensive cofactors such as ATP and NADPH, an efficient in-vitro or in-vivo cofactor regeneration system is crucial for economic viability. nih.gov This can involve using coupled enzymes to recycle the consumed cofactors.
Expression System: The choice of the host organism for expressing the recombinant enzyme, such as Escherichia coli, can significantly impact the yield and activity of the produced enzyme. nih.gov Codon optimization and selection of appropriate expression vectors and strains are common strategies.
Oxygen Supply: For oxidases, the supply of molecular oxygen is a critical parameter that needs to be controlled to avoid it becoming a limiting factor in the reaction. mdpi.com
By-product Removal: The accumulation of by-products can inhibit the enzyme or complicate downstream processing. In-situ product removal (ISPR) techniques can be employed to shift the reaction equilibrium towards product formation and alleviate inhibition.
Table 3: General Parameters for Optimizing Enzymatic Aldehyde Production
| Parameter | General Impact on Reaction | Example Optimization Strategy | Source |
| Temperature | Affects enzyme activity and stability. | Determine the optimal temperature where the enzyme shows the highest activity without significant denaturation over time. | nih.gov |
| pH | Influences the ionization state of the enzyme's active site and substrate. | Screen a range of buffers and pH values to find the optimum for catalytic activity. | google.com |
| Cofactor Concentration | Essential for the activity of cofactor-dependent enzymes (e.g., CARs). | Implement a cofactor regeneration system using a secondary enzyme and a cheap sacrificial substrate. | nih.gov |
| Substrate Concentration | High concentrations can lead to substrate inhibition. | Perform kinetic studies to determine the Michaelis-Menten constant (Km) and identify any substrate inhibition. | nih.gov |
| Dissolved Oxygen | Crucial for oxidase-catalyzed reactions. | Optimize aeration and agitation rates in the bioreactor to ensure sufficient oxygen transfer. | google.com |
| Expression Host | Affects protein folding, post-translational modifications, and overall yield. | Test different expression strains (e.g., E. coli BL21(DE3)) and optimize induction conditions (e.g., IPTG concentration, temperature). | nih.govnih.gov |
Biosynthetic Pathways and Origin of 4,6 Dihydroxy 2,3 Dimethylbenzaldehyde
Identification as a Fungal Metabolite
4,6-Dihydroxy-2,3-dimethylbenzaldehyde has been identified as a natural product synthesized by fungi. Specifically, it is recognized as a metabolite produced by Penicillium baarnense, a species belonging to the widespread Penicillium genus known for its prolific production of diverse secondary metabolites . Fungi, including various species of Penicillium and Aspergillus, are well-documented sources of mycotoxins and other bioactive compounds, many of which are benzaldehyde (B42025) derivatives or related aromatic structures nih.gov. The isolation of this compound from fungal cultures confirms its status as a product of microbial secondary metabolism.
Polyketide Biosynthesis Pathways Involving Aromatic Aldehyde Formation
The core aromatic structure of this compound is assembled through a polyketide biosynthesis pathway. Fungal aromatic polyketides are typically synthesized by large, multifunctional enzymes known as non-reducing iterative Type I polyketide synthases (NR-PKSs) nih.govmdpi.com.
The process is initiated with a starter unit, often acetyl-CoA, which is sequentially extended by the addition of multiple extender units, typically malonyl-CoA. An NR-PKS enzyme contains several functional domains that carry out the necessary reactions.
Key Domains in Fungal Non-Reducing PKS:
| Domain | Function |
|---|---|
| Starter unit:ACP Transacylase (SAT) | Selects and loads the initial building block (starter unit) onto the enzyme. |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. |
| Malonyl-CoA:ACP Transferase (MAT) | Selects and loads the extender units (e.g., malonyl-CoA) onto the ACP. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain as a thioester and shuttles it between catalytic domains. |
| Product Template (PT) | Controls the regioselective cyclization and aromatization of the nascent polyketide chain. |
Data sourced from multiple studies on fungal polyketide synthesis nih.gov.
The NR-PKS iteratively condenses the precursor units to form a linear poly-β-keto chain. This highly reactive intermediate is then folded into a specific conformation within the enzyme's PT domain, which dictates the pattern of intramolecular aldol condensations nih.gov. These cyclization events, followed by aromatization reactions (dehydration and/or enolization), result in the formation of a stable aromatic ring system, which in this case is a substituted aryl carboxylic acid intermediate.
Role of Nonribosomal Peptide Synthase (NRPS)-like Proteins in Biosynthesis
The final step in the formation of the benzaldehyde functional group is the reduction of the aryl carboxylic acid intermediate produced by the PKS machinery. This critical reductive step is not performed by the PKS itself but by a distinct class of enzymes known as NRPS-like proteins nih.gov.
Specifically, a subfamily of NRPS-like enzymes containing an Adenylation (A), Thiolation (T), and a terminal Reductase (R) domain are responsible for this conversion. These A-T-R enzymes are also referred to as carboxylate reductases (CARs) nih.gov.
The mechanism proceeds as follows:
Adenylation (A domain): The PKS-derived aryl carboxylic acid is activated by ATP to form an aryl-AMP intermediate.
Thiolation (T domain): The activated aryl group is transferred to the phosphopantetheinyl arm of the T domain (also known as a peptidyl carrier protein or PCP), forming a thioester linkage.
Reduction (R domain): The R domain catalyzes the NADPH-dependent reduction of the thioester-bound substrate, releasing the final product as an aromatic aldehyde nih.gov.
This collaboration between a PKS (to build the core structure) and an NRPS-like reductase (to form the aldehyde) is a common strategy in fungi to increase the chemical diversity of their natural products uwa.edu.aursc.org.
Precursor Incorporation Studies and Isotopic Labeling Experiments in Biosynthesis Elucidation
To confirm the biosynthetic origins of compounds like this compound, precursor incorporation studies using isotopic labeling are employed. This powerful technique involves feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C or ²H) and tracking their incorporation into the final product wikipedia.orgaber.ac.uk.
For a polyketide, the primary building block is acetate. Therefore, feeding experiments would typically use ¹³C-labeled acetate ([1-¹³C]acetate or [2-¹³C]acetate). The resulting this compound is then isolated, and the positions of the ¹³C labels are determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgnih.gov.
Expected Labeling Pattern from [1-¹³C]acetate:
| Atom in Precursor | Expected Labeling in Polyketide Backbone |
|---|---|
| C-1 of Acetate (carboxyl group) | Alternating carbon atoms in the polyketide chain. |
This analysis allows researchers to confirm the polyketide origin of the carbon backbone and deduce the specific folding pattern of the polyketide chain during cyclization nih.gov. Similar experiments with labeled amino acids can be used to probe the substrates of the NRPS-like adenylation domain nih.gov.
Genetic and Enzymatic Basis of Biosynthetic Gene Clusters
The enzymes required for the biosynthesis of a fungal secondary metabolite are almost always encoded by a set of co-located genes known as a biosynthetic gene cluster (BGC) nih.gov. A putative BGC for this compound would contain all the genetic information necessary for its production.
Based on the elucidated pathway, the BGC would be expected to contain genes encoding for:
A Non-Reducing Polyketide Synthase (NR-PKS): The core enzyme responsible for synthesizing the aromatic carboxylic acid intermediate. This single gene would encode the multiple domains (KS, MAT, ACP, etc.) required for polyketide assembly mdpi.com.
An NRPS-like Carboxylate Reductase: A gene encoding the A-T-R domains necessary for the final reduction to the aldehyde nih.gov.
Tailoring Enzymes: Genes for enzymes that perform modifications, such as the two methylation steps. These would likely be S-adenosyl methionine (SAM)-dependent methyltransferases.
Regulatory Proteins: Genes encoding transcription factors that control the expression of the BGC.
Transporter Proteins: Genes for proteins that may be involved in exporting the final product out of the fungal cell.
The identification and functional characterization of such a BGC, often through heterologous expression in a model host like Aspergillus oryzae, provides definitive proof of the genetic and enzymatic basis for the synthesis of this compound acs.org.
Chemical Reactivity and Derivatization of 4,6 Dihydroxy 2,3 Dimethylbenzaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical modifications, including condensation, oxidation, and reduction reactions.
The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental reaction in organic chemistry. This reaction typically proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond. nih.gov While specific studies on the condensation of 4,6-Dihydroxy-2,3-dimethylbenzaldehyde are not extensively documented in the available literature, the general reactivity of benzaldehydes suggests it will readily undergo such reactions. conicet.gov.ar For instance, the reaction of various substituted benzaldehydes with primary amines under neutral conditions has been shown to yield stable hemiaminals and Schiff bases. nih.gov The presence of hydroxyl groups on the aromatic ring can influence the reaction rate and the stability of the resulting imine.
A general procedure for the synthesis of Schiff bases from 2,4-dihydroxybenzaldehyde (B120756) involves refluxing the aldehyde with an appropriate amine in absolute ethanol. conicet.gov.ar A similar approach would likely be effective for this compound. The reaction progress can be monitored by thin-layer chromatography (TLC), and the product can often be isolated by precipitation upon the addition of water. conicet.gov.ar
Table 1: Representative Condensation Reaction Conditions
| Aldehyde | Amine | Solvent | Catalyst | Product |
| 2,4-dihydroxybenzaldehyde | Substituted anilines | Ethanol | None | Schiff Base |
| Substituted benzaldehydes | 4-amino-3,5-dimethyl-1,2,4-triazole | Various | None | Hemiaminal/Schiff Base |
This table presents general conditions for similar reactions, as specific data for this compound is not available.
The choice of oxidizing agent is crucial to avoid unwanted side reactions, such as the oxidation of the hydroxyl groups or the aromatic ring. Milder reagents are generally preferred for substrates bearing sensitive functional groups.
Table 2: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (B83412) (KMnO4) | Basic, aqueous solution |
| Chromic Acid (H2CrO4) | Acidic, aqueous solution |
| Silver(I) oxide (Ag2O) | Basic, aqueous solution (Tollens' Reagent) |
| Hydrogen Peroxide (H2O2) | Often used with a catalyst |
This table lists general oxidizing agents; specific conditions for this compound would need to be optimized.
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4,6-dihydroxy-2,3-dimethylphenyl)methanol. This transformation can be achieved using a variety of reducing agents. The most common and versatile reagents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com
Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. youtube.comyoutube.com It is generally selective for aldehydes and ketones, and would not reduce other functional groups that might be present in more complex derivatives. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comharvard.edu While highly effective, its reactivity means it is less selective than NaBH4. For the reduction of this compound, the milder NaBH4 would likely be sufficient and preferable to avoid potential side reactions. The reaction typically involves stirring the aldehyde with the reducing agent at room temperature, followed by an acidic workup to protonate the resulting alkoxide.
Table 3: Common Reducing Agents for Aldehydes
| Reducing Agent | Solvent | Work-up |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Acidic (e.g., dilute HCl) |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Sequential addition of water and base |
This table lists general reducing agents; specific conditions for this compound would need to be optimized.
Reactions Involving Hydroxyl Groups
The two hydroxyl groups on the aromatic ring are key sites for further derivatization through reactions such as esterification and etherification, and they also impart the ability to coordinate with metal ions.
The phenolic hydroxyl groups of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. Similarly, etherification can be achieved by reacting the phenoxide, formed by deprotonation of the hydroxyl group with a base, with an alkyl halide in a Williamson ether synthesis.
While specific studies on the esterification and etherification of this compound are not found in the searched literature, these are standard transformations for phenolic compounds. The relative reactivity of the two hydroxyl groups could be influenced by their positions on the ring and the steric hindrance from the adjacent methyl groups. Selective mono-functionalization versus di-functionalization would likely depend on the reaction conditions and the stoichiometry of the reagents used.
The presence of two hydroxyl groups in a 1,3-relationship, along with the aldehyde group, makes this compound and its derivatives, particularly Schiff bases, excellent ligands for the chelation of metal ions. oszk.hu The deprotonated hydroxyl groups can form strong coordinate bonds with a metal center, and if a Schiff base has been formed, the imine nitrogen can also participate in coordination. oszk.hu
Schiff bases derived from hydroxy-substituted aldehydes are well-known to form stable complexes with a wide range of transition metals. oszk.huresearchgate.net The geometry and stability of these complexes depend on the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. The resulting metal complexes often exhibit interesting catalytic, magnetic, and optical properties. Although no specific studies on the metal complexes of Schiff bases derived from this compound were found, it is highly probable that it would form stable complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II).
Table 4: Potential Metal Ion Coordination
| Ligand Type | Potential Coordinating Atoms | Potential Metal Ions |
| This compound | O (hydroxyl), O (aldehyde) | Cu(II), Fe(III), etc. |
| Schiff base derivative | O (hydroxyl), N (imine) | Ni(II), Co(II), Zn(II), etc. |
This table is based on the general coordination behavior of similar ligands, as specific data for this compound is not available.
Reactions on the Aromatic Ring System
The reactivity of the aromatic core of this compound is predominantly governed by the powerful activating and ortho, para-directing effects of the two hydroxyl groups. The methyl groups also contribute to this activation, albeit to a lesser extent. The aldehyde group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. The cumulative effect of these substituents determines the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups and two methyl groups. nih.govijrpc.com These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. The directing effects of these groups are crucial in determining the position of substitution. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the positions ortho and para to them. The methyl groups are weaker activating groups and also exhibit an ortho, para-directing effect. fiveable.me Conversely, the benzaldehyde (B42025) group is a deactivating group and directs incoming electrophiles to the meta position.
In this compound, the only available position for substitution is C5. The positions ortho to the hydroxyl groups (C5 and C3/C5) and para to one hydroxyl group (C1, occupied by the aldehyde) are considered. The positions ortho to the methyl groups (C1/C4 and C2/C4) and para to the methyl groups (C5/C6 and C5/C6) are also activated. The aldehyde group at C1 deactivates the ring and directs meta to itself, which would be C3 and C5.
Considering the combined influence, the C5 position is doubly activated by the ortho hydroxyl group at C6 and the para hydroxyl group at C4. It is also activated by the ortho methyl group at C2 and the para methyl group at C3. Furthermore, it is at a meta position to the deactivating aldehyde group. This convergence of directing effects makes the C5 position the most probable site for electrophilic attack.
Specific examples of electrophilic aromatic substitution on the closely related 2,3-dimethylresorcinol (2,3-dimethylbenzene-1,3-diol) provide insight into the expected reactivity. Formylation reactions, such as the Gattermann and Vilsmeier-Haack reactions, introduce a formyl group onto the activated ring. Nitration and halogenation would also be expected to occur at the most activated position. For instance, nitration of 4-nitroresorcinol leads to substitution at the position between the two hydroxyl groups, further illustrating the strong directing effect of the hydroxyls. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4,6-Dihydroxy-2,3-dimethyl-5-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-4,6-dihydroxy-2,3-dimethylbenzaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4,6-dihydroxy-2,3-dimethylbenzaldehyde |
This table is based on established principles of electrophilic aromatic substitution and reactivity patterns of substituted phenols.
Nucleophilic Aromatic Substitution Studies (if applicable)
Nucleophilic aromatic substitution (SNAᵣ) is generally not a favored reaction for electron-rich aromatic systems like this compound. SNAᵣ reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
The hydroxyl and methyl groups on the benzene ring of this compound are electron-donating, which destabilizes the intermediate required for SNAᵣ. Therefore, direct displacement of a hydroxyl group or a hydrogen atom by a nucleophile under standard SNAᵣ conditions is highly unlikely. No specific studies detailing successful nucleophilic aromatic substitution on this compound have been found in the surveyed literature, which aligns with the predicted low reactivity of this substrate towards this reaction type.
Synthesis of Novel Derivatives and Analogs
The aldehyde and hydroxyl functionalities of this compound serve as versatile handles for the synthesis of a variety of derivatives and analogs, particularly heterocyclic compounds such as coumarins and chromones. These reactions often involve condensation of the aldehyde group or cyclization involving the phenolic hydroxyl groups.
The Knoevenagel condensation, for instance, involves the reaction of the aldehyde group with active methylene (B1212753) compounds. This reaction can be catalyzed by various bases and is a key step in the synthesis of substituted alkenes and can be a precursor to coumarin (B35378) synthesis. researchgate.netorganic-chemistry.orgsphinxsai.comlookchem.comorganic-chemistry.org
The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-keto esters under acidic conditions. While this reaction typically starts with a simple phenol (B47542), derivatives of this compound can be envisioned to undergo similar cyclization reactions to form more complex coumarin structures. nih.govnih.gov
Chromones can be synthesized from 2-hydroxyacetophenones, which can be prepared from the corresponding phenols. The aldehyde group of this compound can be converted to other functional groups that can then participate in chromone (B188151) ring formation. ijrpc.comresearchgate.netsemanticscholar.orggu.se
Table 2: Examples of Synthesized Derivatives from Benzaldehydes and Phenols
| Starting Material Type | Reaction Type | Reagents & Conditions | Product Type |
| Substituted Salicylaldehydes | Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl acetoacetate), base catalyst (e.g., piperidine) | Substituted Coumarins |
| Phenols | Pechmann Condensation | β-keto esters, acid catalyst (e.g., H₂SO₄) | Substituted Coumarins |
| 2-Hydroxyacetophenones | Vilsmeier-Haack Formylation | DMF, POCl₃ | Chromone-3-carbaldehydes |
| o-Hydroxybenzaldehydes | Wittig Reaction/Cyclization | Ethyl(triphenylphosphoranylidene)acetate, N,N-diethylaniline, reflux | 3,4-unsubstituted Coumarins |
This table provides examples of common synthetic routes to coumarin and chromone derivatives from related starting materials.
Spectroscopic and Structural Elucidation Studies of 4,6 Dihydroxy 2,3 Dimethylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While comprehensive experimental NMR data for 4,6-dihydroxy-2,3-dimethylbenzaldehyde is not widely published, predicted spectra from databases such as the Natural Products Magnetic Resonance Database (NP-MRD) offer valuable insights into the expected spectral features.
In a predicted ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic proton, the aromatic proton, the hydroxyl protons, and the methyl protons. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The single aromatic proton on the benzene (B151609) ring would also produce a singlet, with its chemical shift influenced by the surrounding electron-donating hydroxyl and methyl groups. The two hydroxyl (-OH) protons would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration. The two methyl (-CH₃) groups, being in different positions on the aromatic ring, would be expected to show two distinct singlets in the upfield region of the spectrum.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | ~9.5-10.5 | Singlet |
| Aromatic H | ~6.5-7.5 | Singlet |
| Hydroxyl OH | Variable | Broad Singlet |
| Methyl CH₃ | ~2.0-2.5 | Two Singlets |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals would be anticipated. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically in the range of δ 190-200 ppm. The six aromatic carbons would appear in the region of δ 110-165 ppm, with the carbons attached to the hydroxyl groups being the most deshielded in this group. The two methyl carbons would give rise to signals in the upfield region, usually between δ 10-25 ppm.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | ~190-200 |
| Aromatic C-OH | ~155-165 |
| Aromatic C-C | ~110-140 |
| Aromatic C-H | ~100-115 |
| Methyl C | ~10-25 |
Note: This table is based on predicted data from the NP-MRD database and general knowledge of ¹³C NMR spectroscopy. ncsu.eduncsu.edu
Two-dimensional (2D) NMR experiments would be crucial for the definitive structural assignment of this compound.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the methyl groups and the aromatic proton to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in piecing together the molecular skeleton by revealing long-range (two- and three-bond) correlations between protons and carbons. For instance, HMBC would show correlations from the aldehydic proton to the adjacent aromatic carbon, and from the methyl protons to the neighboring aromatic carbons, confirming the substitution pattern on the benzene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the protons of one of the methyl groups and the nearby aromatic proton, further solidifying the assignment of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C=O stretching of the aldehyde group would give a strong, sharp peak typically around 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl and aromatic groups would be observed around 2850-3100 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Hydroxyl) | ~3200-3600 | Broad |
| C-H (Aromatic/Alkyl) | ~2850-3100 | Sharp |
| C=O (Aldehyde) | ~1650-1700 | Strong, Sharp |
| C=C (Aromatic) | ~1450-1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The benzaldehyde (B42025) moiety in this compound, with its conjugated system of the aromatic ring and the carbonyl group, acts as a chromophore. The presence of hydroxyl and methyl groups as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. Typically, substituted benzaldehydes exhibit two main absorption bands: a strong band around 240-280 nm corresponding to the π → π* transition of the benzene ring, and a weaker band at longer wavelengths (around 300-340 nm) due to the n → π* transition of the carbonyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₀O₃, which corresponds to a molecular weight of approximately 166.17 g/mol .
In studies involving the liquefaction of corn stalk, this compound has been identified as a product through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aldehydic group (CHO), methyl groups (CH₃), and potentially a retro-Diels-Alder type fragmentation of the aromatic ring, providing further evidence for the proposed structure. The GC-MS analysis in these studies was conducted using an electron impact (EI) ionization mode, with a mass scanning range typically from 50 to 800 amu.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio to a very high decimal precision. For this compound, with a molecular formula of C₉H₁₀O₃, the theoretical exact mass can be calculated. However, no experimental HRMS data from peer-reviewed scientific sources for this specific compound could be located.
In contrast, predicted HRMS data for the isomer 2,4-Dihydroxy-3,6-dimethylbenzaldehyde (B1201489) is available and can be used for comparative purposes in future studies, should experimental data for this compound become available.
Biological Activity and Mechanistic Investigations of 4,6 Dihydroxy 2,3 Dimethylbenzaldehyde Non Clinical Focus
Phytotoxicological Studies
Extensive literature searches did not yield specific studies focusing on the phytotoxicological effects of 4,6-Dihydroxy-2,3-dimethylbenzaldehyde. Consequently, detailed research findings on its impact on plant growth, seed germination, and structure-activity relationships for phytotoxicity are not available in the reviewed scientific literature.
Inhibition of Plant Growth and Development (e.g., root and hypocotyl growth)
Information not available in search results.
Effects on Seed Germination and Seedling Elongation
Information not available in search results.
Structure-Activity Relationships for Phytotoxicity
Information not available in search results.
Antimicrobial Activities (Excluding Human Pathogen Clinical Studies)
Research has explored the antimicrobial properties of various benzaldehydes, providing insights into the potential efficacy of this compound against certain microorganisms, particularly plant pathogens. The focus of these investigations has been on understanding their antifungal mechanisms, which appear to be linked to the disruption of cellular antioxidant systems.
Antifungal Efficacy against Plant Pathogens and Model Organisms
Studies on various benzaldehydes have demonstrated their potential as antifungal agents against a range of fungi, including plant pathogens. While research specifically isolating the effects of this compound is limited, the broader class of phenolic benzaldehydes has shown notable activity. For instance, research has identified several benzaldehydes with potent antifungal activity against fungi such as Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are known to be pathogenic to plants and can produce mycotoxins. nih.gov The antifungal efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
The general structure of benzaldehydes, particularly the presence and position of hydroxyl groups on the aromatic ring, plays a crucial role in their antifungal potency. nih.gov Structure-activity relationship studies have revealed that the presence of a hydroxyl group at the ortho position of the aromatic ring tends to increase the antifungal activity of benzaldehydes. nih.gov This suggests that this compound, with its hydroxyl groups, would likely exhibit antifungal properties.
Mechanistic Insights into Cellular Target Disruption (e.g., oxidative stress response, cell wall/membrane integrity)
The primary mechanism by which phenolic compounds like this compound are thought to exert their antifungal effects is through the disruption of the fungal cellular antioxidation system. nih.gov These compounds can act as redox cyclers, which leads to the generation of reactive oxygen species (ROS) within the fungal cells. This increase in oxidative stress can overwhelm the fungus's antioxidant defenses, leading to cellular damage and growth inhibition. nih.gov
Investigations using model organisms like the yeast Saccharomyces cerevisiae with specific gene deletions in the oxidative stress-response pathway (e.g., sod1Δ, sod2Δ, glr1Δ) have supported this hypothesis. nih.gov The increased sensitivity of these mutant strains to certain benzaldehydes indicates that the antifungal action is indeed linked to the disruption of cellular antioxidation. nih.gov Similarly, studies with mutants of the plant pathogen Aspergillus fumigatus that have altered mitogen-activated protein kinase (MAPK) pathways (e.g., sakAΔ, mpkCΔ) also point to the role of these pathways in the response to benzaldehyde-induced stress. nih.gov
By targeting cellular antioxidation components such as superoxide (B77818) dismutases and glutathione (B108866) reductase, these natural benzaldehydes can effectively inhibit fungal growth. nih.gov This disruption of redox homeostasis makes them not only potential standalone antifungal agents but also chemosensitizing agents that can enhance the efficacy of conventional fungicides. nih.gov While direct studies on this compound are needed to confirm its specific targets, the existing research on related compounds provides a strong foundation for its likely mechanism of action.
Comparative Analysis of Analogues and Structure-Activity Relationships for Antimicrobial Potency
Key determinants for the antimicrobial activity include the hydroxyl (-OH) and aldehyde (-CHO) groups attached to the benzene (B151609) ring. The number and positioning of these groups are critical; for instance, the presence of two hydroxyl groups generally confers greater activity compared to single hydroxylation. Lipophilicity, modified by altering alkyl substituents, also plays a pivotal role by potentially enhancing the compound's ability to traverse microbial cell membranes. The aldehyde group acts as an electrophilic center, reacting with nucleophilic residues in microbial proteins and enzymes, while the hydroxyl groups can augment this reactivity through electronic effects and hydrogen bonding.
Several studies have synthesized and tested a range of dihydroxybenzaldehyde analogues against various bacteria and fungi, demonstrating that the specific substitution pattern of hydroxyl and methyl groups is crucial for the breadth and potency of antimicrobial action. Any alteration, such as shifting the methyl groups or changing the hydroxylation pattern, can lead to a significant change or loss of activity against different microbial species.
For instance, research on benzaldehyde (B42025) derivatives isolated from the endophytic fungus Pestalotiopsis sp. has provided valuable insights. A new derivative, pestalotiol, along with five known analogues, were evaluated for their antimicrobial and cytotoxic activities. nih.gov Pestalotiol demonstrated significant inhibitory effects against the pathogenic fungi G. zeae, F. graminearum, and C. lunata. nih.gov Another study on derivatives from Pestalotiopsis sp. found that the presence of the formyl group and hydroxyl groups at C-2 and C-4 are important for antifungal activity.
Furthermore, a study on pestalal F, another benzaldehyde from an endophytic fungus Pestalotiopsis sp., showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The known analogue, 2,4-dihydroxy-3,6-dimethylbenzaldehyde (B1201489), also exhibited good activity against B. subtilis. These findings underscore the importance of the specific arrangement of substituents on the benzaldehyde core for antimicrobial efficacy.
Table 1: Antimicrobial Activity of this compound and its Analogues
| Compound | Test Organism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Pestalotiol (1) | G. zeae | 12.5 | nih.gov |
| F. graminearum | 25 | nih.gov | |
| C. lunata | 50 | nih.gov | |
| Pestalal F (1) | Bacillus subtilis | 8 | |
| Staphylococcus aureus | 16 | ||
| 2,4-dihydroxy-3,6-dimethylbenzaldehyde (2) | Bacillus subtilis | 16 | |
| 2,4-dihydroxy-3,6-dimethylbenzaldehyde | Bacillus subtilis | 8 | |
| Staphylococcus aureus | 16 | ||
| Plant Pathogenic Fungi | 4-16 |
Enzymatic Inhibition and Activation Studies (Non-Human Specific)
The interaction of this compound with enzymes is a key aspect of its biological activity. Research has shown that this compound can act as a potent inhibitor of certain enzymes, a characteristic attributed to its specific structural features.
A notable example is its inhibitory effect on α-glucosidase. A study involving benzaldehyde derivatives isolated from a marine-derived fungus, Pestalotiopsis sp., revealed that 2,4-dihydroxy-3,6-dimethylbenzaldehyde is a powerful inhibitor of α-glucosidase, with an IC50 value of 0.2 μM. Structure-activity relationship analysis from this study indicated that the hydroxyl groups at positions C-2 and C-4, the methyl group at C-6, and the essential aldehyde group at C-1 were all crucial for this inhibitory action.
The aldehyde group's electrophilic nature allows it to react with nucleophilic residues within the active sites of enzymes, leading to their inactivation. The hydroxyl groups contribute to this interaction by forming hydrogen bonds and enhancing the reactivity of the aldehyde.
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Source Organism | Inhibitory Concentration | Key Structural Features for Activity | Source |
|---|---|---|---|---|
| α-Glucosidase | Marine-derived fungus Pestalotiopsis sp. | IC50 = 0.2 μM | -OH at C-2 & C-4, -CH3 at C-6, -CHO at C-1 |
Role in Inter-Organismal Chemical Communication (e.g., Host-Pathogen Interactions)
Beyond its direct antimicrobial and enzymatic activities, this compound plays a role in the complex chemical dialogues between different organisms. As a secondary metabolite produced by some fungi, it is believed to mediate interactions within their environment, including with host plants and competing microbes.
In the framework of host-pathogen interactions, fungal secondary metabolites like this benzaldehyde can function as signaling molecules or virulence factors. For instance, it might act to suppress the defense mechanisms of a host or inhibit the proliferation of other microorganisms in the host tissue. The production of this compound could be a response to specific environmental triggers or the presence of a host, suggesting a sophisticated system of chemical communication.
The compound has been identified in various organisms, including Cytospora populina and Phaeosphaeria herpotrichoides. In the case of Phaeosphaeria herpotrichoides, a fungal pathogen of the weed quackgrass, 4,6-dihydroxy-3,6-dimethylbenzaldehyde was isolated as a phytotoxic compound. It significantly inhibited the root and shoot growth of quackgrass, indicating its potential role in the fungus's pathogenic strategy against its host plant.
Further investigation is required to fully elucidate the ecological significance of this compound. This includes identifying the specific receptors in other organisms that detect this chemical signal and understanding the subsequent molecular pathways that are activated.
Inability to Generate Article on "this compound" Due to Lack of Scientific Literature
Despite a comprehensive search of available scientific databases and literature, it is not possible to generate the requested article on "this compound" as a synthetic intermediate and building block. The search did not yield sufficient detailed, peer-reviewed research findings specifically concerning the synthesis, applications, and roles of this particular chemical compound in the areas outlined in the provided structure.
The user's request specified a detailed article structured around the use of this compound in the synthesis of complex organic molecules, the construction of heterocyclic systems, the diversification of aromatic compounds, and as an intermediate in the preparation of specialized reagents. The instructions also mandated that the content be thorough, informative, scientifically accurate, and strictly adhere to the provided outline without introducing extraneous information.
The constraints of the request—particularly the strict adherence to a detailed outline focused on specific synthetic applications and the exclusion of speculative content—cannot be met without a foundation of established scientific research. To generate an article of the requested quality and accuracy, verifiable data from experimental studies is essential.
Therefore, due to the lack of available scientific information on the specific applications of this compound as a synthetic intermediate, the production of the requested article cannot be completed at this time. Further research and publication by the scientific community would be required to provide the necessary source material.
Future Research Directions and Perspectives in 4,6 Dihydroxy 2,3 Dimethylbenzaldehyde Studies
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis routes for hydroxylated benzaldehydes, such as the Gattermann reaction, often rely on hazardous materials and harsh conditions. For instance, a known synthesis of 4,6-Dihydroxy-2,3-dimethylbenzaldehyde involves the use of zinc cyanide and gaseous hydrochloric acid with 4,5-dimethylresorcinol (B1198896) as a precursor. chemicalbook.com While effective, the high toxicity of cyanide reagents and the corrosive nature of HCl gas present significant environmental, health, and safety challenges.
Future research must prioritize the development of green and sustainable synthetic methodologies. These efforts should focus on replacing hazardous reagents and minimizing waste generation. Promising avenues include:
Organocatalysis: Employing mild, metal-free organocatalysts could offer a benign alternative to traditional Lewis acids. Research into catalysts like potassium phthalimide (B116566) (POPI), which has been successful in three-component reactions involving other aryl aldehydes, could be adapted for the formylation of dimethylresorcinols. rsc.org
Mechanochemistry: Solvent-free or low-solvent approaches, such as ball milling, have demonstrated high efficiency and yield for the synthesis of other complex heterocyclic compounds. rsc.org Exploring mechanochemical activation for the formylation of the resorcinol (B1680541) core could drastically reduce solvent waste and energy consumption.
Catalytic Oxidation: Developing selective oxidation methods for appropriately substituted precursors presents another green strategy. Research into the catalytic oxidation of trimethylphenol derivatives using systems like copper(II) chloride and a mild oxidant in greener solvents like isopropanol (B130326) could be adapted to produce the target aldehyde with greater atomic economy. researchgate.net
| Synthesis Approach | Typical Reagents | Key Advantages | Research Focus |
| Traditional (Gattermann) | Zinc Cyanide, HCl | High yield | N/A (Baseline) |
| Organocatalysis | Metal-free catalysts (e.g., POPI) | Low toxicity, mild conditions | Catalyst design and optimization |
| Mechanochemistry | Solid-state reactants, catalyst | Minimal solvent waste, high efficiency | Reaction condition screening |
| Catalytic Oxidation | Metal catalyst (e.g., CuCl2), H2O2 | Atom economy, reduced hazard | Selectivity and catalyst stability |
This table is interactive. Click on the headers to sort.
Exploration of New Biosynthetic Pathways and Enzymes
While the specific biosynthetic pathway for this compound is not fully elucidated, related methylated and hydroxylated aromatic compounds are known to be produced by fungi. ebi.ac.uknih.gov For example, intermediates in the barnol biosynthesis in Penicillium baarnense include structurally similar compounds like 2,4-dihydroxy-6-ethyl-5-methylbenzaldehyde. ebi.ac.uk This suggests that this compound is likely a product of a fungal polyketide synthase (PKS) pathway.
Future research should aim to:
Identify Producing Organisms: Screen fungal and bacterial libraries for the natural production of this compound. Organisms such as Aspergillus, Penicillium, and various actinomycetes are prime candidates.
Elucidate Biosynthetic Genes: Once a producing organism is identified, genome sequencing and bioinformatic analysis can pinpoint the PKS gene cluster responsible for its synthesis.
Heterologous Expression: Activating these "silent" or cryptic biosynthetic gene clusters in a host organism like Aspergillus nidulans can confirm the pathway and potentially enable sustainable, bio-based production of the compound. ebi.ac.uk
Enzyme Characterization: Isolate and characterize the specific enzymes (PKS, tailoring enzymes like methyltransferases and oxidoreductases) involved in the pathway to understand the precise biochemical transformations that lead to the final structure.
Advanced Spectroscopic Characterization Techniques
Standard characterization of this compound relies on techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, future studies can leverage more advanced methods to gain deeper insights, particularly when studying the molecule in complex biological systems.
A key research direction is the synthesis of isotopically labeled analogues. For instance, the synthesis of a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, from non-aromatic precursors has been achieved, demonstrating a viable strategy for introducing a ¹³C label. whiterose.ac.uk Applying a similar synthetic strategy to this compound would enable:
Dynamic Nuclear Polarization (DNP) NMR: DNP can enhance NMR signal intensity by several orders of magnitude, allowing for the real-time tracking of the compound and its metabolites in non-human biological systems at very low concentrations. whiterose.ac.uk
Metabolic Fate Tracking: Using ¹³C or ¹⁴C labeled compounds in cellular or whole-organism (non-human) studies, coupled with LC-MS/MS, can definitively map the metabolic transformation products, providing crucial information on its mechanism of action.
Comprehensive Computational Modeling for Predictive Research
Computational chemistry offers powerful predictive tools to guide experimental work. While data on this compound is sparse, modeling can be initiated based on its known structure and data from its isomers, such as 2,4-Dihydroxy-3,6-dimethylbenzaldehyde (B1201489), for which protein-ligand crystal structures exist (PDB ID: 6NET). nih.gov
Future computational research should include:
Molecular Docking: Systematically dock the this compound structure against libraries of protein targets (e.g., enzymes, receptors) from various organisms to generate hypotheses about its potential biological activities and to prioritize experimental screening.
Density Functional Theory (DFT) Calculations: Perform DFT calculations to accurately predict its spectroscopic signatures (NMR chemical shifts, IR vibrational frequencies), which can serve as a benchmark for experimental characterization and aid in the identification of its derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Model the compound within the active site of a putative biosynthetic enzyme (identified through genomic studies) to elucidate the reaction mechanism, transition states, and the origins of regioselectivity in its formation.
Discovery of Novel Biological Activities and Underlying Mechanisms in non-human systems
The biological profile of this compound remains largely unexplored. However, related fungal metabolites, such as 2,4-dihydroxy-6-methylbenzaldehyde, have been reported to possess anti-inflammatory and apoptosis-inducing properties. ebi.ac.uk This provides a strong rationale for investigating the bioactivity of the title compound.
Future research should focus on screening for a broad range of activities in non-human biological systems:
Antimicrobial and Antifungal Activity: Test the compound against a panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.
Enzyme Inhibition Assays: Screen the compound against key enzymes involved in microbial or plant physiology, such as xanthine (B1682287) oxidase, proteases, or synthases. ebi.ac.uk
Ecological Roles: Investigate its potential role as a signaling molecule (e.g., in quorum sensing in bacteria) or as an allelopathic agent in plant-microbe or plant-insect interactions. The mechanisms underlying any discovered activity should be investigated using transcriptomic or proteomic approaches in model non-human organisms.
Strategic Derivatization for Enhanced Academic Research Utility
The aldehyde and two hydroxyl groups on the this compound scaffold are prime handles for chemical modification. Strategic derivatization can convert the molecule into a versatile tool for chemical biology and synthetic chemistry research.
Future directions in derivatization include:
Probe Synthesis: Synthesize derivatives bearing reporter tags such as fluorophores (for cellular imaging) or biotin (B1667282) (for affinity purification of protein targets). These probes would be invaluable for identifying the molecule's binding partners and visualizing its subcellular localization.
Development of Synthetic Building Blocks: The unique substitution pattern can be exploited. For example, selective protection of one hydroxyl group followed by modification of the other could create a library of specialized building blocks for the synthesis of more complex natural product analogues or novel chemical entities for academic study. The use of sterically demanding reagents, inspired by studies on related aldehydes, could be explored to achieve high selectivity in these transformations. researchgate.net
| Research Direction | Key Techniques & Approaches | Primary Goal |
| Green Synthesis | Organocatalysis, Mechanochemistry | Develop sustainable production methods |
| Biosynthesis | Genome Mining, Heterologous Expression | Identify natural sources and enzymes |
| Advanced Spectroscopy | Isotopic Labeling, DNP-NMR | Elucidate structure and metabolic fate |
| Computational Modeling | Molecular Docking, DFT, QM/MM | Predict bioactivity and reaction mechanisms |
| Novel Bioactivities | Antimicrobial Assays, Enzyme Inhibition | Discover new functions in non-human systems |
| Strategic Derivatization | Probe Synthesis, Selective Protection | Create tools for chemical biology research |
This table is interactive. Click on the headers to sort.
Q & A
Q. What are the optimal synthetic routes for 4,6-Dihydroxy-2,3-dimethylbenzaldehyde, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehydes and appropriate nucleophiles. For example, a reflux method with substituted benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid, has been reported to yield structurally analogous compounds. Adjusting molar ratios (e.g., 0.001 mol of aldehyde precursor) and reflux duration (4–6 hours) can optimize yields . Solvent choice (e.g., ethanol vs. DMF) and acid catalysts (e.g., acetic acid vs. sulfuric acid) also influence reaction efficiency. Post-reaction purification via vacuum evaporation and filtration is critical to isolate the product .
Q. How can researchers validate the purity and structural integrity of this compound after synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- Melting Point (mp) : Compare observed mp (e.g., 44–48°C for analogous compounds) with literature values .
- Spectroscopy : Use NMR (¹H/¹³C) to confirm hydroxyl (–OH), aldehyde (–CHO), and methyl (–CH₃) groups. IR spectroscopy can validate carbonyl (C=O) and aromatic C–O stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS with columns like DB-1 or HP-5 MS can confirm molecular weight (e.g., C₉H₁₀O₃: 166.17 g/mol for related compounds) and fragmentation patterns .
Q. What solvents and storage conditions are recommended for preserving this compound’s stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde and hydroxyl groups. Solubility data for analogous benzaldehydes suggest moderate solubility in ethanol (freely soluble) and poor solubility in water (8.45 mg/mL at 25°C for 4-hydroxybenzaldehyde). Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, highlighting nucleophilic attack sites (e.g., aldehyde carbon). Software like Gaussian or ADF can predict reaction pathways and transition states. Compare computed parameters (e.g., HOMO-LUMO gaps) with experimental kinetic data to validate models .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques:
Q. How do substituent positions (2,3-dimethyl vs. 3,5-dimethoxy) influence the compound’s antioxidant activity?
- Methodological Answer : Design comparative assays (e.g., DPPH radical scavenging) using analogues like 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). Structural modifications alter electron-donating capacity: methyl groups enhance lipophilicity, while methoxy groups increase resonance stabilization. Correlate results with Hammett substituent constants (σ) or redox potentials .
Q. What mechanistic insights explain the compound’s instability under acidic or alkaline conditions?
- Methodological Answer : Conduct pH-dependent degradation studies monitored by HPLC or UV-Vis. Under acidic conditions, protonation of hydroxyl groups may lead to aldol condensation. In alkaline media, the aldehyde group undergoes Cannizzaro disproportionation. Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) can track oxygen exchange pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
